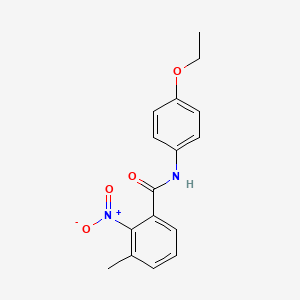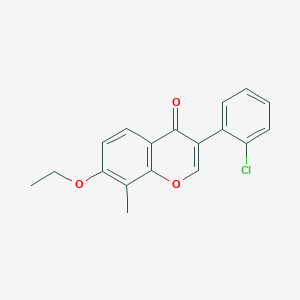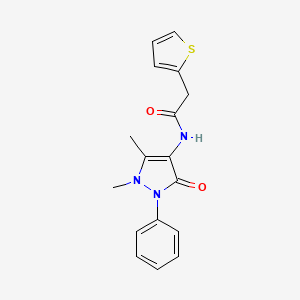![molecular formula C16H17N3O3 B5786930 N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as EPI-001, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. EPI-001 has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of androgen receptor (AR) in prostate cancer cells.
Aplicaciones Científicas De Investigación
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in prostate cancer. It has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of androgen receptor (AR) in prostate cancer cells. This inhibition leads to the accumulation of AR and the induction of apoptosis in prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to inhibit the growth of breast cancer cells and has potential applications in the treatment of other types of cancer.
Mecanismo De Acción
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide selectively inhibits the activity of the E3 ubiquitin ligase, which is responsible for the degradation of AR in prostate cancer cells. This inhibition leads to the accumulation of AR and the induction of apoptosis in prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to inhibit the growth of breast cancer cells through a similar mechanism.
Biochemical and Physiological Effects:
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to selectively inhibit the activity of the E3 ubiquitin ligase, leading to the accumulation of AR and the induction of apoptosis in prostate cancer cells. This inhibition has also been shown to inhibit the growth of breast cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is its selectivity for cancer cells, which reduces the risk of toxicity and side effects. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been found to have low toxicity and high efficacy in preclinical studies. However, the synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is complex and time-consuming, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the study of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide. One direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the evaluation of the efficacy of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in clinical trials for the treatment of prostate and breast cancer. Additionally, the potential applications of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in the treatment of other types of cancer should be explored. Finally, the mechanism of action of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide should be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves a multi-step process that includes the coupling of 4-ethylphenol with 2-bromoacetyl pyridine, followed by the reaction with cyanamide and hydrochloric acid. The resulting product is then treated with sodium hydroxide, and the final compound is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-12-5-7-14(8-6-12)21-11-15(20)22-19-16(17)13-4-3-9-18-10-13/h3-10H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLASYVMHLFSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-ethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5786851.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5786855.png)
![4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5786863.png)



![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)

![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

